molecular formula C8H5N3O3 B6258929 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid CAS No. 68786-52-7

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid

Katalognummer: B6258929
CAS-Nummer: 68786-52-7
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: SANWBBCFUZNWLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-aminopyridazines with suitable carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structure allows for diverse functionalization and the potential to interact with multiple biological targets, making it a valuable scaffold in drug discovery .

Eigenschaften

CAS-Nummer

68786-52-7

Molekularformel

C8H5N3O3

Molekulargewicht

191.14 g/mol

IUPAC-Name

4-oxopyrimido[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)4-9-6-2-1-3-10-11(6)7/h1-4H,(H,13,14)

InChI-Schlüssel

SANWBBCFUZNWLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(C(=O)N2N=C1)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.